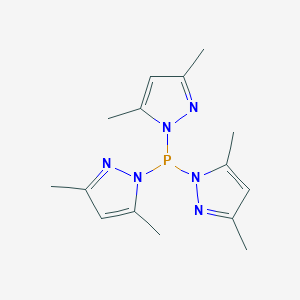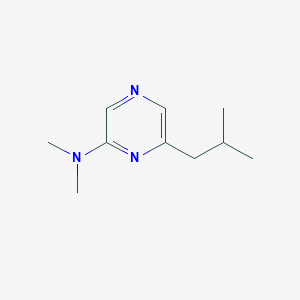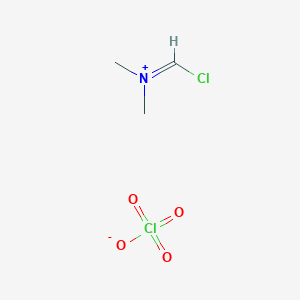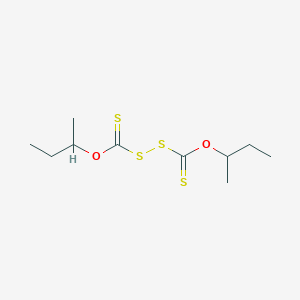
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate is an organic compound characterized by its complex structure involving multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate typically involves the reaction of butan-2-ol with carbon disulfide and subsequent reactions to introduce the disulfanyl and methanethioate groups. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway .
Major Products Formed
Applications De Recherche Scientifique
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate has several scientific research applications:
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate involves its interaction with molecular targets through redox reactions. The compound can modulate the activity of enzymes and proteins involved in redox signaling pathways, thereby influencing various biological processes. The disulfanyl group plays a crucial role in these interactions by undergoing reversible oxidation and reduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other disulfanyl and methanethioate derivatives, such as:
- Butan-2-yl disulfide
- Methanethioic acid derivatives
- Other butan-2-yl thioesters
Uniqueness
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
54503-00-3 |
|---|---|
Formule moléculaire |
C10H18O2S4 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C10H18O2S4/c1-5-7(3)11-9(13)15-16-10(14)12-8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clé InChI |
CNJZACUYPNOBBL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=S)SSC(=S)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


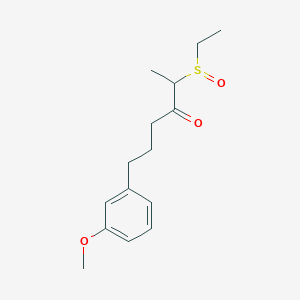

![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
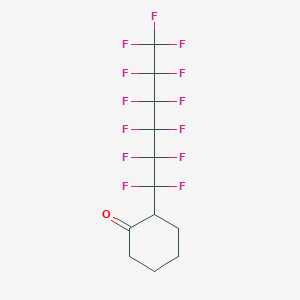
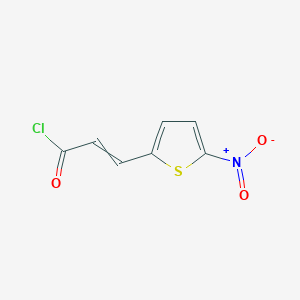
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)

![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)

